molecular formula C9H8F2O2 B1406360 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde CAS No. 1706430-72-9

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Cat. No. B1406360
M. Wt: 186.15 g/mol
InChI Key: YUEOIQGYOZIHIN-UHFFFAOYSA-N
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Description

“2,3-Difluoro-5-methoxy-4-methylbenzaldehyde” is a chemical compound with the CAS Number: 1706430-72-9 . It has a molecular weight of 186.16 . The IUPAC name for this compound is 2,3-difluoro-5-methoxy-4-methylbenzaldehyde .


Molecular Structure Analysis

The InChI code for “2,3-Difluoro-5-methoxy-4-methylbenzaldehyde” is 1S/C9H8F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Anticancer Activity

A study on the synthesis of fluorinated benzaldehydes revealed the use of derivatives like 2-Methoxy-3,4-difluorobenzaldehyde in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, including fluorinated analogues of the anticancer combretastatins, demonstrated significant in vitro anticancer properties (Lawrence et al., 2003).

Photochemistry of o-Tolualdehydes

In a study on the photochemistry of o-tolualdehydes, the effect of substituents like methoxy on 2-methylbenzaldehydes was investigated. The presence of a methoxy substituent was found to impact the photochemical formation of certain compounds (Charlton & Koh, 1988).

Quinolone Antibiotic Intermediates

Research on the Baylis-Hillman reaction indicated the use of fluoro-substituted benzaldehydes, including 2-fluoro-5-methoxybenzaldehyde, for synthesizing intermediates for quinolone antibiotics (Hong & Lee, 2006).

Anodic Acetoxylation

A study on the anodic oxidation of benzaldehyde derivatives, like 2-hydroxy-3-methoxy-5-methylbenzaldehyde, demonstrated their conversion to acetoxylated products, highlighting potential applications in synthetic organic chemistry (Ohmori, Matsumoto & Masui, 1980).

Reductive Electrophilic Substitution

Research has been conducted on the reductive electrophilic substitution of derivatives of benzaldehydes like 3,4,5-trimethoxybenzaldehyde. This study highlights the regioselective removal and substitution of methoxy groups under certain conditions (Azzena et al., 1992).

Solid Phase Organic Synthesis

Benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been used as linkers for solid-phase organic synthesis, showing versatility in the synthesis of secondary amides (Swayze, 1997).

Production from Ethanol

A study demonstrated the formation of methylbenzaldehydes from ethanol via sequential aldol condensations, highlighting the conversion of bioethanol to value-added chemicals (Moteki, Rowley & Flaherty, 2016).

Vibrational Dynamics Study

Research using INS spectroscopy and DFT calculations assessed the dynamics of benzaldehyde derivatives in solid states. This study offers insights into the molecular behavior of these compounds (Ribeiro-Claro et al., 2021).

Safety And Hazards

The safety information for “2,3-Difluoro-5-methoxy-4-methylbenzaldehyde” is not fully available . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOIQGYOZIHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methoxy-4-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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